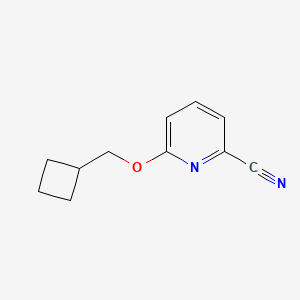

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile

Description

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is a pyridine derivative featuring a carbonitrile group at position 2 and a cyclobutylmethoxy substituent at position 5. The cyclobutylmethoxy group consists of a cyclobutane ring linked via a methylene bridge to an oxygen atom, introducing steric bulk and conformational strain due to the cyclobutane’s planar geometry . This compound is primarily utilized as a building block in medicinal chemistry and materials science, where its nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry). Commercial suppliers list it under synonyms such as CTK7C8644 and ZINC47478158, with purity specifications typically exceeding 95% .

Properties

IUPAC Name |

6-(cyclobutylmethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-10-5-2-6-11(13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLBRCVCLCEOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259438 | |

| Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-90-3 | |

| Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Cyclobutylmethoxy)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine-2-carbonitrile with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutylmethoxy group and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(cyclobutylmethoxy)pyridine-2-carbonitrile is best understood through comparison with analogs. Key compounds are categorized below based on substituent variations and their implications:

Ether-Substituted Pyridine Carbonitriles

*Calculated from molecular formulas.

- However, its strained ring may limit conformational flexibility in binding interactions .

- Lipophilicity : The tert-butoxyethoxy analog (logP estimated at ~2.5) is more lipophilic than the cyclobutylmethoxy derivative (logP ~2.1), impacting membrane permeability .

Halogen- or Heterocycle-Substituted Analogs

- Reactivity : The bromomethyl substituent in 6-(bromomethyl)pyridine-2-carbonitrile allows for nucleophilic substitutions, unlike the stable ether linkage in the cyclobutylmethoxy analog .

Complex Fused-Ring Systems

- Applications: Fused-ring systems (e.g., thienopyridines) are prioritized in kinase inhibitor development due to their planar structures and ability to occupy hydrophobic pockets, unlike the monocyclic pyridine core of 6-(cyclobutylmethoxy)pyridine-2-carbonitrile .

Positional Isomers and Functional Group Variations

- For example, a carbonitrile at position 2 (as in the target compound) may favor interactions with polar enzyme active sites compared to position 3 isomers .

Biological Activity

Overview

6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is a pyridine derivative characterized by its cyclobutylmethoxy and carbonitrile functional groups. With the molecular formula C₁₁H₁₂N₂O, this compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile |

| CAS Number | 1235439-90-3 |

The biological activity of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile is influenced by its structural components:

- Cyclobutylmethoxy Group : This moiety may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

- Carbonitrile Group : Known for its electrophilic nature, it can participate in nucleophilic attack reactions, potentially leading to enzyme inhibition or receptor modulation.

The compound is hypothesized to interact with various biomolecules, including enzymes and receptors, thereby modulating biological pathways.

Antimicrobial Activity

Research indicates that 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile exhibits significant antimicrobial properties. A study focused on its efficacy against Staphylococcus aureus , a common pathogen associated with antibiotic resistance. The compound demonstrated a notable reduction in bacterial viability at certain concentrations, suggesting its potential as a scaffold for developing new antibacterial agents .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism appears to involve the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses. This suggests a promising avenue for therapeutic applications in inflammatory diseases.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase , an enzyme linked to neurodegenerative disorders. The binding affinity and specificity were assessed using molecular docking studies, indicating potential for further development as a therapeutic agent against Alzheimer’s disease.

Case Studies and Research Findings

- Antibacterial Screening : In a systematic screening of small polar compounds against S. aureus , 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile was identified as a lead candidate due to its unique chemical structure and promising biological activity .

- Inflammation Model Studies : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups. These findings support its potential use as an anti-inflammatory agent in clinical settings.

- Neuroprotective Studies : A recent study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death rates, suggesting protective mechanisms that warrant further investigation.

Comparison with Related Compounds

To better understand the unique properties of 6-(Cyclobutylmethoxy)pyridine-2-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 6-Methoxypyridine-2-carbonitrile | Lacks cyclobutyl group; lower lipophilicity | Weaker antimicrobial properties |

| 6-(Cyclopropylmethoxy)pyridine-2-carbonitrile | Smaller cyclopropyl group; different steric effects | Varies in enzyme inhibition |

| 6-(Cyclohexylmethoxy)pyridine-2-carbonitrile | Larger cyclohexyl group; altered electronic properties | Potentially different binding affinities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.